molecular formula C20H16N4O2S B2866249 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897459-58-4

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

Cat. No.: B2866249
CAS No.: 897459-58-4
M. Wt: 376.43
InChI Key: UQIYLRHYNWUECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a complex organic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .

Scientific Research Applications

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has a wide range of scientific research applications:

Safety and Hazards

The compound has been classified as having Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The compound has shown potential in inhibiting the growth rate in one or more cell lines . Therefore, it may be selected for further screening using eight different increasing concentrations (in the range between 0.125 and 16 µM) in order to evaluate the half maximal inhibitory concentration (IC 50) values .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
  • N-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 6-Phenylimidazo[2,1-b]thiazole derivatives

Uniqueness

2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide stands out due to its unique combination of the imidazo[2,1-b]thiazole core with acetamido and benzamide functionalities. This structural arrangement enhances its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

2-[[2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c21-19(26)15-8-4-5-9-16(15)22-18(25)10-14-12-27-20-23-17(11-24(14)20)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIYLRHYNWUECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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